molecular formula C15H11ClO B15054166 5-Chloro-2-(m-tolyl)benzofuran

5-Chloro-2-(m-tolyl)benzofuran

Cat. No.: B15054166
M. Wt: 242.70 g/mol
InChI Key: BLNJLVMGDHBZKG-UHFFFAOYSA-N
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Description

5-Chloro-2-(m-tolyl)benzofuran: is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(m-tolyl)benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs scalable and efficient synthetic routes. For instance, the use of copper chloride as a catalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported to yield high-purity benzofuran compounds . Additionally, microwave-assisted synthesis has been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(m-tolyl)benzofuran undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Halogen atoms like chlorine can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound-3-one, while reduction can produce this compound-3-ol.

Scientific Research Applications

Chemistry: 5-Chloro-2-(m-tolyl)benzofuran is used as a building block in organic synthesis.

Biology: In biological research, benzofuran derivatives have shown promise as anticancer, antibacterial, and antiviral agents. The presence of the benzofuran ring enhances the compound’s ability to interact with biological targets .

Medicine: Medicinal chemists have explored this compound for its potential therapeutic properties. It has been investigated for its role in developing new drugs for treating various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, benzofuran derivatives are used in the production of dyes, polymers, and other materials. Their stability and reactivity make them valuable in manufacturing processes .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(m-tolyl)benzofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

    2-(m-Tolyl)benzofuran: Lacks the chlorine substituent, which may affect its biological activity and reactivity.

    5-Bromo-2-(m-tolyl)benzofuran: Similar structure but with a bromine atom instead of chlorine, potentially altering its chemical properties.

    5-Chloro-2-phenylbenzofuran: Similar structure but with a phenyl group instead of m-tolyl, which can influence its interactions with biological targets.

Uniqueness: 5-Chloro-2-(m-tolyl)benzofuran is unique due to the presence of both chlorine and m-tolyl substituents. These groups can enhance the compound’s reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

5-Chloro-2-(m-tolyl)benzofuran is a compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. Benzofurans are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and structure-activity relationships (SAR).

Antimicrobial Activity

Research has shown that benzofuran derivatives exhibit significant antimicrobial properties. In a study evaluating various benzofuran compounds for their efficacy against Mycobacterium tuberculosis (M. tuberculosis), certain derivatives displayed promising results. For instance, compounds with specific substitutions on the benzofuran ring showed minimum inhibitory concentrations (MICs) as low as 2 μg/mL against M. tuberculosis .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

CompoundMIC (μg/mL)Activity Type
This compoundTBDAntimycobacterial
Benzofuran derivative 18Antimycobacterial
Benzofuran derivative 22Antifungal

Note: TBD indicates that specific MIC values for this compound need to be determined in future studies.

Anti-inflammatory Properties

Benzofurans have also been studied for their anti-inflammatory effects. A series of benzofuran derivatives were synthesized and evaluated for their ability to inhibit inflammatory mediators in vitro. The presence of specific functional groups on the benzofuran scaffold was found to enhance anti-inflammatory activity, suggesting a structure-activity relationship where modifications can lead to increased potency .

Case Studies

One notable case study involved the synthesis and evaluation of various benzofuran derivatives, including this compound, for their cytotoxicity against cancer cell lines. The results indicated that while some derivatives exhibited significant cytotoxic effects, others showed selective toxicity towards specific cancer types. This highlights the potential of benzofurans as lead compounds in cancer therapy .

Structure-Activity Relationships (SAR)

The SAR studies on benzofurans indicate that the position and nature of substituents significantly influence biological activity. For instance, modifications at the C-2 and C-3 positions have been shown to enhance antimicrobial activity. The introduction of electron-withdrawing groups, such as chlorine at the C-5 position, has been correlated with increased potency against bacterial strains .

Table 2: Structure-Activity Relationships

Substituent PositionSubstituent TypeEffect on Activity
C-2m-TolylEnhances antimicrobial activity
C-5ChlorineIncreases potency

Properties

Molecular Formula

C15H11ClO

Molecular Weight

242.70 g/mol

IUPAC Name

5-chloro-2-(3-methylphenyl)-1-benzofuran

InChI

InChI=1S/C15H11ClO/c1-10-3-2-4-11(7-10)15-9-12-8-13(16)5-6-14(12)17-15/h2-9H,1H3

InChI Key

BLNJLVMGDHBZKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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